Ethyl 2-(2-chloroacetylamino)propionate
Description
Ethyl 2-(2-chloroacetylamino)propionate (CAS: Not explicitly provided; structurally related to compounds in ) is a halogenated ester featuring a chloroacetylamino substituent at the β-position of the propionate backbone. Its molecular formula is C₈H₁₃ClNO₃ (calculated based on structural analysis), with a molecular weight of 222.65 g/mol. The compound is characterized by:
- Structure: CH₃-CH(NHCOCH₂Cl)-COOCH₂CH₃.
- Key functional groups: Ester (-COOEt), amide (-NHCO-), and chloroacetyl (-CH₂Cl).
Properties
Molecular Formula |
C7H12ClNO3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]propanoate |
InChI |
InChI=1S/C7H12ClNO3/c1-3-12-7(11)5(2)9-6(10)4-8/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
VCQDLEOMZPPOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Esters
Table 1: Key Properties of Halogenated Esters
Reactivity Insights :
- Leaving Group Efficiency: Bromo (in ethyl bromoacetate) > Chloro (in ethyl 2-chloroacetylamino derivatives) > Azido (in ethyl 2-azidoacetate). Bromine’s higher electronegativity accelerates nucleophilic substitution compared to chlorine .
- Hydrolysis: Ethyl 2-chloropropionate undergoes faster ester hydrolysis than this compound due to reduced steric hindrance .
Amide-Containing Esters
Table 2: Comparison with Amide-Functionalized Esters
Functional Group Impact :
- Chloroacetylamino Group: Enhances electrophilicity at the chloroacetyl site, enabling selective alkylation in macrocycle synthesis. However, hydrophobic groups (e.g., CF₃ in ) reduce solubility .
- Xanthate Group: Facilitates reversible chain transfer in RAFT polymerization, producing narrow molecular weight distributions, unlike chloroacetylamino esters .
Research Findings and Industrial Relevance
- Macrocyclic Ligand Synthesis: this compound’s chloroacetyl group enables efficient alkylation of cyclen, forming ligands for Eu(III) complexes. Substituted analogs (e.g., with CF₃ groups) exhibit poor water solubility, limiting biomedical use .
- RAFT Polymerization : Xanthate esters (e.g., (S)-2-(ethyl propionate)-(O-ethyl xanthate)) offer superior control over polymerization kinetics compared to halogenated esters, which lack chain-transfer capability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
